REACTION_SMILES
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[CH3:18][OH:19].[F:1][C:2]1([F:17])[CH2:3][CH2:4][N:5]([c:8]2[c:9]([N+:14]([O-:15])=[O:16])[cH:10][cH:11][cH:12][cH:13]2)[CH2:6][CH2:7]1>>[F:1][C:2]1([F:17])[CH2:3][CH2:4][N:5]([c:8]2[c:9]([NH2:14])[cH:10][cH:11][cH:12][cH:13]2)[CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccccc1N1CCC(F)(F)CC1
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Name
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Type
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product
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Smiles
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Nc1ccccc1N1CCC(F)(F)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |